molecular formula C13H28 B099083 3,6-Dimethylundecane CAS No. 17301-28-9

3,6-Dimethylundecane

Cat. No. B099083
CAS RN: 17301-28-9
M. Wt: 184.36 g/mol
InChI Key: WLUQEGDKTQZXBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules related to 3,6-Dimethylundecane involves the condensation of dicarbonyl compounds. For instance, the condensation of dimethyl 3-ketoglutarate with 1,2-dicarbonyl compounds leads to the formation of polyquinane derivatives, which are structurally complex and exhibit interesting properties such as spontaneous resolution of antipodes upon crystallization .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,6-Dimethylundecane has been analyzed using X-ray diffraction techniques. For example, the crystal structure of a related compound, α-acetyl-3,6-dihydroxy-3,7-dimethyl-6-phenyl-12-azatricyclo[7,2,1,05,12]dodecane methiodide, reveals a tricyclic system with chair-shaped six-membered rings and an envelope-shaped five-membered ring . This detailed structural information is crucial for understanding the physical and chemical behavior of these molecules.

Chemical Reactions Analysis

The chemical reactivity of molecules with structural similarities to 3,6-Dimethylundecane has been explored in various reactions. For instance, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes [4+2] cycloaddition reactions with electron-deficient olefins, leading to the formation of pyrido[2,3-d]pyrimidines, and Michael addition with DMAD or azodicarboxylates to yield pyrrolo[3,4-c]pyridines . These reactions demonstrate the versatility of dimethylated compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,6-Dimethylundecane are influenced by their molecular structure. For example, the steric strain in 3,6-dimethylcholanthrene, a polycyclic aromatic hydrocarbon, results in significant distortion of the molecule, which is believed to contribute to its tumorigenicity . The presence of methyl substituents and the overall molecular geometry can affect the stability, reactivity, and other properties of these compounds.

Scientific Research Applications

Synthesis and Characterization

Research on synthetic chromene derivatives, including dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, explores their applications in drugs and biological activities. The kinetics and synthesis of such compounds are vital, with studies focusing on their theoretical and experimental investigation using various spectroscopy techniques (Asheri, Habibi-Khorassani, & Shahraki, 2016).

Marine Sponge Derivatives

Marine sponges like Negombata corticata have been studied for compounds like 6,6-dimethylundecane-2,5,10-trione. These substances, including norterpenes and related peroxides, have potential applications in treating various cancers (Chao et al., 2010).

Molecular Structure Analysis

The molecular structure of polycyclic aromatic hydrocarbons like 3,6-dimethylcholanthrene has been analyzed for understanding the steric strain and its implications in carcinogenicity. Such studies are crucial for understanding molecular behavior in different environments (Jones & Shaw, 1989).

Environmental Applications

Studies on Sphingomonas sp., which can utilize 3,6-dimethylphenanthrene, highlight the environmental applications of such compounds in bioremediation and understanding microbial interactions with pollutants (Sabaté, Viñas, Bayona, & Solanas, 2003).

Chemical Synthesis Processes

Research into the synthesis and reactivity of various dimethyl compounds, including those related to 3,6-Dimethylundecane, provides insights into their potential use in creating more efficient and environmentally friendly chemical processes (Alonso, Barba, & Yus, 1990).

properties

IUPAC Name

3,6-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQEGDKTQZXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058624
Record name 3,6-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylundecane

CAS RN

17301-28-9
Record name Undecane, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
N Ramarathnam, LJ Rubin… - Journal of Agricultural and …, 1993 - ACS Publications
Volatile components from uncuredand cured beef and chicken were trapped onto a solid adsorbent (Florisil cartridge) and in an organic solvent (pentane) using the nitrogen purge-and-…
Number of citations: 100 pubs.acs.org
N Sabikun, A Bakhsh, MS Rahman, YH Hwang, ST Joo - Food Chemistry, 2021 - Elsevier
This study investigated the chemical compounds and umami characteristics of chicken nuggets using spent meat (SM) enriched with milkfat (MF) and potato mash (PM). Four different …
Number of citations: 50 www.sciencedirect.com
W Ibrahim, RL Cordell, MJ Wilde… - ERJ open …, 2021 - Eur Respiratory Soc
Background The ongoing coronavirus disease 2019 (COVID-19) pandemic has claimed over two and a half million lives worldwide so far. Severe acute respiratory syndrome …
Number of citations: 64 openres.ersjournals.com
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net
DJ Luning Prak, MH Jones, P Trulove… - Energy & …, 2015 - ACS Publications
In this study, the chemical composition and physical properties of an alcohol-to-jet (ATJ) fuel were used to develop a surrogate mixture containing commercially available hydrocarbons. …
Number of citations: 72 pubs.acs.org
A Hussain, MY Tian, YR He, JM Bland, WX Gu - Biological Control, 2010 - Elsevier
Termites adjust their response to entomopathogenic fungi according to the profile of fungal volatile organic compounds (VOCs). This study demonstrates the pathogenicity of …
Number of citations: 74 www.sciencedirect.com
MC Claude, G Vanbutsele, JA Martens - Journal of Catalysis, 2001 - Elsevier
Single long n-alkanes in the range nC 10 to nC 24 were hydroisomerized at 233C in a fixed-bed down-flow vapor-phase reactor loaded with Pt/H–ZSM-22 zeolite catalyst. The …
Number of citations: 137 www.sciencedirect.com
SS El-Hawary, ME El-Tantawy… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
Volatile constituents of Opuntia ficus indica (L.) Mill (prickly pear or nopal cactus) cladodes, fruits peel and fruits pulp were prepared by hydrodistillation. The chemical composition was …
Number of citations: 4 ejchem.journals.ekb.eg
LE Borg, Z Dai, GR Eppich, AM Gaffney, VG Genetti… - 2014 - osti.gov
We provide a concise summary of analyses of a natural uranium sample seized in Slovakia in November 2007. Results are presented for compound identification, water content, U …
Number of citations: 0 www.osti.gov
FK Ofosu, R Chelliah, EBM Daliri… - Journal of Food …, 2021 - Wiley Online Library
The antibacterial effect of volatile compounds in millets and cereal by‐products was investigated. Hexane extracts of rice bran (RB), corn cob (CC), green (GM), and yellow millets (YM) …
Number of citations: 5 ifst.onlinelibrary.wiley.com

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